
N-(2-methyl-3-nitrophenyl)thiophene-2-sulfonamide
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Overview
Description
N-(2-methyl-3-nitrophenyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound is of particular interest due to its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of N-(2-methyl-3-nitrophenyl)thiophene-2-sulfonamide can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene derivatives with sulfonamide precursors. The reaction typically requires the use of catalysts and specific reaction conditions to achieve high yields . Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure efficiency and scalability .
Chemical Reactions Analysis
N-(2-methyl-3-nitrophenyl)thiophene-2-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols .
Scientific Research Applications
N-(2-methyl-3-nitrophenyl)thiophene-2-sulfonamide exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. Its sulfonamide group contributes to its pharmacological properties, making it a candidate for treating infections and cancer.
Antimicrobial Activity
Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. This compound has demonstrated effectiveness against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
In a comparative study, this compound showed lower minimum inhibitory concentration (MIC) values than traditional antibiotics, indicating potent antibacterial activity against multidrug-resistant pathogens .
Anticancer Activity
The compound's anticancer potential has been evaluated through various in vitro studies. It has been shown to induce apoptosis and inhibit cell cycle progression in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanisms through which it exerts these effects include:
- Induction of apoptosis : Triggering programmed cell death in cancer cells.
- Inhibition of cell cycle progression : Preventing cancer cells from dividing and proliferating.
A notable study reported that at concentrations above 10 µM, this compound significantly reduced cell viability in various cancer cell lines .
Mechanistic Insights
The mechanism of action for this compound involves the competitive inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This inhibition leads to decreased nucleic acid synthesis, ultimately affecting bacterial growth and survival .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Research indicates that modifications to the thiophene ring and sulfonamide group can enhance its potency against specific targets.
Modification | Activity | Mechanism |
---|---|---|
2-Methyl substitution | Increased antibacterial activity | Enhanced binding to dihydropteroate synthase |
Nitro group addition | Improved anticancer properties | Induction of oxidative stress in cancer cells |
Case Study on Antibacterial Efficacy
A recent study evaluated the antibacterial activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited significant activity with MIC values lower than those of standard treatments like linezolid, showcasing its potential as an effective antimicrobial agent .
Case Study on Cytotoxic Effects
In a comparative analysis assessing the cytotoxic effects of various sulfonamide derivatives, this compound showed remarkable efficacy in reducing cell viability across multiple cancer cell lines. The study highlighted its potential as a lead compound for developing new anticancer therapies .
Conclusion and Future Directions
This compound represents a promising candidate for further research in antimicrobial and anticancer applications. Ongoing studies focusing on its SAR and mechanism of action will help optimize its therapeutic potential and pave the way for new drug development.
Mechanism of Action
The mechanism of action of N-(2-methyl-3-nitrophenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammation or cancer progression . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
N-(2-methyl-3-nitrophenyl)thiophene-2-sulfonamide can be compared with other similar compounds, such as 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile and other thiophene derivatives . These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which may offer advantages in certain applications .
Properties
Molecular Formula |
C11H10N2O4S2 |
---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
N-(2-methyl-3-nitrophenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H10N2O4S2/c1-8-9(4-2-5-10(8)13(14)15)12-19(16,17)11-6-3-7-18-11/h2-7,12H,1H3 |
InChI Key |
PRBBSNMFNLKZOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NS(=O)(=O)C2=CC=CS2 |
Origin of Product |
United States |
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